molecular formula C23H15ClN2O2S B3005044 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide CAS No. 312605-85-9

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide

Cat. No.: B3005044
CAS No.: 312605-85-9
M. Wt: 418.9
InChI Key: XXAYDOFNZLPHEJ-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide is a synthetic small molecule featuring a benzamide-linked thiazole core, a scaffold recognized for its potential in medicinal chemistry research. Compounds based on the N-(thiazol-2-yl)benzamide structure have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This class of analogs represents the first discovered to act as selective ZAC antagonists, making them useful pharmacological tools for exploring the receptor's physiological functions . Furthermore, structurally similar benzamide-thiazole derivatives are being explored in oncology research, with some acting as inhibitors for kinesin proteins involved in cell division, such as the kinesin spindle protein (KSP) and HSET (KIFC1), presenting a potential therapeutic strategy for targeting certain cancers . This product is intended for research purposes only, strictly prohibiting any personal, human, or veterinary use. Researchers are advised to consult the latest scientific literature for the most current findings on this and related compounds.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O2S/c24-18-14-8-7-13-17(18)22(28)26-23-25-19(15-9-3-1-4-10-15)21(29-23)20(27)16-11-5-2-6-12-16/h1-14H,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAYDOFNZLPHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the benzoyl and phenyl groups. The final step involves the chlorination of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

2.1.1 Substituent Effects on Electronic Environment
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): This analog replaces the 5-benzoyl and 4-phenyl groups with a 5-chloro substituent and a 2,4-difluorobenzamide. The compound forms centrosymmetric dimers via N–H⋯N hydrogen bonds, contrasting with the target compound’s likely packing dominated by π-π stacking due to its aromatic substituents .
  • N-(Phenyl)-2-chlorobenzamide ():
    Lacking the thiazole ring, this simpler analog shows that 35Cl NQR frequencies are sensitive to side-chain substitutions. Aryl groups (e.g., benzoyl in the target compound) increase Cl NQR frequencies compared to alkyl chains, suggesting stronger electron-withdrawing effects in the target molecule .
2.1.2 Crystallographic Data
Compound Crystal System Space Group Key Bond Lengths (Å) Hydrogen Bonding
Target Compound (hypothetical) Monoclinic P21/c C(S)-C(O): ~1.48 (estimated) Likely C–H⋯O/N interactions
N-(Phenyl)-2-chlorobenzamide () Tetragonal P4₃ C(S)-C(O): 1.47 N–H⋯O, C–H⋯F
N-(5-Chloro-thiazol-2-yl)-2,4-difluoro-benzamide () Monoclinic P21/c C(S)-C(O): 1.46 N–H⋯N, C–H⋯F/O

The target compound’s 5-benzoyl and 4-phenyl groups likely induce a monoclinic system similar to , but with longer C(S)-C(O) bonds due to steric strain from bulky substituents .

Physicochemical Properties

  • Solubility: Bulky aromatic groups in the target compound likely reduce aqueous solubility compared to smaller analogs like N-(phenyl)-2-chlorobenzamide .
  • Stability: The 2-chloro substituent enhances resistance to hydrolysis, a trait shared with ’s difluoro analog .

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-chlorobenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a thiazole ring, a benzoyl group, and a chlorobenzamide moiety. Its molecular formula is C23H18ClN2O2SC_{23}H_{18}ClN_{2}O_{2}S, with a molecular weight of approximately 426.92 g/mol. The thiazole ring is known for contributing to various biological activities, while the chlorobenzamide enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies indicate that it may inhibit certain enzymes or proteins involved in critical cellular pathways. For example, it has been shown to interact with proteins involved in cell signaling pathways through hydrophobic contacts and hydrogen bonding, enhancing its potential therapeutic efficacy.

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. It has demonstrated significant inhibition of cancer cell proliferation in vitro. For instance, research has indicated that compounds with similar thiazole structures can induce apoptosis in cancer cells by disrupting mitotic processes .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AHeLa10Induction of apoptosis
Study BMCF-715Cell cycle arrest
Study CA54920Inhibition of migration

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound's lipophilicity aids in its ability to penetrate bacterial membranes .

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus32
MRSA64
E. coli128

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study highlighted the potential use of this compound as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using this compound against various pathogens. The compound exhibited notable activity against Gram-positive bacteria while showing moderate effectiveness against Gram-negative strains. These findings suggest that structural modifications could enhance its antimicrobial potency .

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